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Compound of Interest

Compound Name: Lanraplenib

An In-depth Technical Guide to the Pharmacokinetic Profile of Lanraplenib in Humans

Introduction

Lanraplenib (GS-9876) is an orally administered, selective, and potent second-generation
inhibitor of spleen tyrosine kinase (SYK).[1][2] SYK is a non-receptor cytoplasmic tyrosine
kinase that plays a pivotal role in the signal transduction of various immune cells, including B-
cells, macrophages, and monocytes.[1][3] By targeting SYK, lanraplenib modulates
downstream signaling pathways involved in inflammation and autoimmunity, making it a
candidate for treating a range of autoimmune diseases.[2][4] It was developed to improve upon
first-generation SYK inhibitors like entospletinib by offering a pharmacokinetic profile suitable
for once-daily dosing and by eliminating the drug-drug interaction with proton pump inhibitors
(PPIs).[1][2] This guide provides a comprehensive overview of the human pharmacokinetic
profile of lanraplenib, its mechanism of action, and associated experimental protocols.

Mechanism of Action: SYK Inhibition

SYK is a critical mediator of immunoreceptor signaling.[1] Upon ligation of receptors such as
the B cell receptor (BCR) or Fc receptors (FCR), SYK is recruited and activated. This activation
initiates a cascade of downstream signaling events, leading to the phosphorylation of key
targets like B-cell linker (BLNK) protein and phospholipase-C gamma 2 (PLCy2).[1] This
cascade ultimately activates multiple signaling pathways, including the phosphatidylinositol 3-
kinase (PI3K), Bruton's tyrosine kinase (BTK), and mitogen-activated protein kinase (MAPK)
pathways, which are crucial for B cell survival, activation, and migration.[1][4] Lanraplenib is
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an ATP-competitive inhibitor that binds to the active site of SYK, blocking its kinase activity and
thereby interrupting these inflammatory signaling cascades.[1][4]
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Caption: Lanraplenib inhibits the SYK signaling pathway.

Human Pharmacokinetic Profile

Pharmacokinetic studies of lanraplenib have been conducted in healthy human volunteers to
evaluate its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of lanraplenib identified
from clinical studies in humans.
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Study Population /

Parameter Value . Source
Conditions
Single Doses: 2-50
Dosing Regimen mg Multiple Doses: Healthy Volunteers [1]
15-50 mg
Healthy Volunteers
) 21.3-24.6 hours ] )
Half-Life (t%2) ) (following single [1]
(median, steady-state)
doses of 2-50 mg)
Not explicitly stated,
Time to Steady State but t¥2 supports once- Healthy Volunteers [1]
daily dosing.
Area Under the Curve Healthy Volunteers
6.19 uM-hr ) [1]
(AUC) (single 45 mg dose)
Healthy Volunteers
) (single 45 mg dose
AUC with PPI 6.46 pM-hr . [1]
with omeprazole 20
mg pretreatment)
Absorption Orally bioavailable. Healthy Volunteers [1]
Volume of Distribution )
Not Available - [5]
(vd)
Protein Binding Not Available - [5]
Metabolism Not Available - [5]
Route of Elimination Not Available - [5]
Clearance Not Available - [5]

Experimental Protocols
Phase 1 Single and Multiple Ascending Dose (SAD/MAD)

Study
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The initial evaluation of lanraplenib’'s safety and pharmacokinetics was performed in a Phase
1 study involving healthy human volunteers.

Methodology:
o Study Design: A randomized, placebo-controlled, dose-escalation study.
o Population: Healthy adult volunteers.

e Single Ascending Dose (SAD) Phase: Cohorts of subjects received a single oral dose of
lanraplenib (ranging from 2 mg to 50 mg) or a placebo.[1]

o Multiple Ascending Dose (MAD) Phase: Cohorts of subjects received multiple oral doses of
lanraplenib (ranging from 15 mg to 50 mg) or a placebo, typically once daily to assess
accumulation and steady-state pharmacokinetics.[1]

o Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points
post-dosing to measure plasma concentrations of lanraplenib.

o Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life were
calculated from the plasma concentration-time data. Safety and tolerability were monitored
throughout the study.
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Caption: Workflow for a Phase 1 SAD/MAD pharmacokinetic study.
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Proton Pump Inhibitor (PPI) Interaction Study

A key objective in the development of lanraplenib was to avoid the pH-dependent absorption
issues seen with its predecessor, entospletinib.[1][2] A clinical study was conducted to confirm
the absence of a drug-drug interaction with PPIs.

Methodology:

Study Design: A crossover or parallel-group study in healthy volunteers.
o Treatment Arm 1 (Control): Subjects received a single oral dose of 45 mg lanraplenib.[1]

o Treatment Arm 2 (Interaction): Subjects were pre-treated with a PPI (20 mg of omeprazole)
to increase gastric pH, followed by a single oral dose of 45 mg lanraplenib.[1]

e Pharmacokinetic Assessment: Blood samples were collected over a defined period after
lanraplenib administration in both arms.

e Bioequivalence Analysis: The area under the curve (AUC) of lanraplenib was compared
between the two treatment arms. The results showed no significant reduction in oral
exposure (AUC = 6.19 uM-hr without omeprazole vs. 6.46 uM-hr with omeprazole),
demonstrating the absence of a pH effect on absorption.[1]

Safety and Tolerability in Humans

Across early phase studies in healthy volunteers, lanraplenib was reported to be well-
tolerated. No serious adverse events or clinically significant laboratory abnormalities were
noted at single doses up to 50 mg and multiple doses up to 50 mg.[1] In a Phase 2 study
involving patients with Sjogren’'s syndrome, most treatment-emergent adverse events were
mild to moderate (Grade 1 or 2).[6][7]

Conclusion

Lanraplenib is a selective SYK inhibitor with a pharmacokinetic profile that supports a once-
daily oral dosing regimen.[1] Its long half-life of approximately 21-24 hours is a key feature.[1]
Crucially, its absorption is not influenced by gastric pH, allowing for co-administration with
proton pump inhibitors without loss of exposure.[1] While detailed data on its metabolism,
distribution, and excretion are not yet fully published, the available information indicates a
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favorable profile for development in autoimmune and inflammatory diseases. The drug has
demonstrated a tolerable safety profile in clinical studies conducted to date.[1][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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